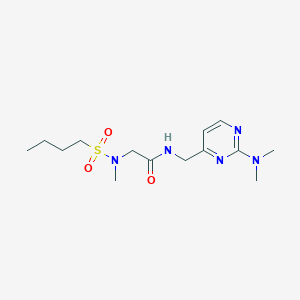![molecular formula C18H16N2O4S2 B2917417 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034269-33-3](/img/structure/B2917417.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O4S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various targets such askinase p70S6Kβ and collagen prolyl-4-hydroxylase . These targets play crucial roles in cellular processes such as protein synthesis and collagen formation, respectively.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The compound likely affects biochemical pathways related to its targets. For instance, inhibition of collagen prolyl-4-hydroxylase can disrupt collagen synthesis, affecting the integrity of the extracellular matrix . Similarly, modulation of kinase p70S6Kβ activity can impact protein synthesis and cell growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an inhibitor of collagen prolyl-4-hydroxylase , it could potentially reduce collagen synthesis . If it modulates the activity of kinase p70S6Kβ , it could affect protein synthesis and cell growth .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-26(22,15-3-4-16-17(10-15)24-8-7-23-16)20-11-13-2-1-6-19-18(13)14-5-9-25-12-14/h1-6,9-10,12,20H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRLVZNFPZMZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)
![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)
![2-chloro-N-[cyano(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2917341.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)
![2-(4-Fluorophenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2917355.png)
![3-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-(3,4-dichlorophenyl)urea](/img/structure/B2917357.png)
